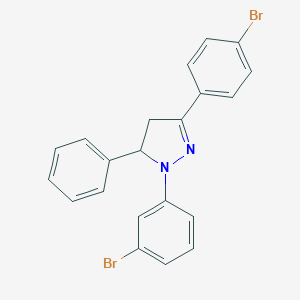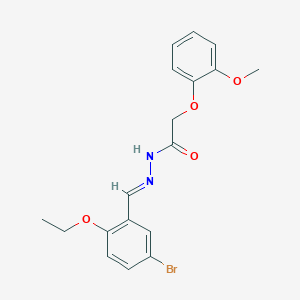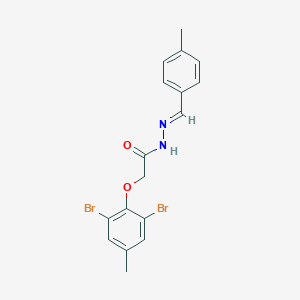![molecular formula C22H19N3O3 B386877 2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B386877.png)
2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenoxy group and an ethoxynaphthylmethylidene moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with chloroacetic acid to form 2-(2-cyanophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-cyanophenoxy)acetohydrazide .
The next step involves the condensation of 2-(2-cyanophenoxy)acetohydrazide with 2-ethoxynaphthaldehyde under reflux conditions in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals[][3].
Mecanismo De Acción
The mechanism of action of 2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Cyanophenoxy)acetamide: Shares the cyanophenoxy group but lacks the ethoxynaphthylmethylidene moiety.
Ethyl 2-(2-cyanophenoxy)acetate: Similar structure but with an ethyl ester group instead of the hydrazide moiety.
Uniqueness
2-(2-CYANOPHENOXY)-N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4g/mol |
Nombre IUPAC |
2-(2-cyanophenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-27-21-12-11-16-7-3-5-9-18(16)19(21)14-24-25-22(26)15-28-20-10-6-4-8-17(20)13-23/h3-12,14H,2,15H2,1H3,(H,25,26)/b24-14+ |
Clave InChI |
KKOKHGHGMFEMSM-ZVHZXABRSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3C#N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3C#N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B386795.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386796.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386797.png)

![N'-[4-(diethylamino)benzylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B386800.png)

![N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B386803.png)
![2-(4-Methylphenoxy)-N'-[(E)-(2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B386804.png)
![3,3-Bis[4-(benzylideneamino)phenyl]-1-isoindolinone](/img/structure/B386805.png)

![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{2-nitrobenzylidene}acetohydrazide](/img/structure/B386809.png)
![3-chloro-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)benzohydrazide](/img/structure/B386811.png)
![N'-[(E)-(1-Methyl-1H-indol-3-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B386812.png)

